4,5-Dichloro-2-(3-fluorophenyl)pyrimidine
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Overview
Description
4,5-Dichloro-2-(3-fluorophenyl)pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of two chlorine atoms at positions 4 and 5, and a fluorophenyl group at position 2. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dichloro-2-(3-fluorophenyl)pyrimidine typically involves the reaction of 3-fluoroaniline with a chlorinating agent in the presence of a pyrimidine ring-forming reagent. One common method includes the use of phosphorus oxychloride (POCl3) as the chlorinating agent and ammonium acetate as the ring-forming reagent. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
4,5-Dichloro-2-(3-fluorophenyl)pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dihydropyrimidines.
Coupling Reactions: It can participate in Suzuki or Heck coupling reactions to form biaryl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of a base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), in an aprotic solvent like dimethylformamide (DMF).
Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Coupling Reactions: Palladium catalysts, such as palladium acetate (Pd(OAc)2), and ligands like triphenylphosphine (PPh3) are used.
Major Products Formed
Substitution Reactions: Products include various substituted pyrimidines, depending on the nucleophile used.
Oxidation and Reduction Reactions: Products include N-oxides and dihydropyrimidines, respectively.
Coupling Reactions:
Scientific Research Applications
4,5-Dichloro-2-(3-fluorophenyl)pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of drugs targeting various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials with specific properties, such as electronic and optical materials.
Mechanism of Action
The mechanism of action of 4,5-Dichloro-2-(3-fluorophenyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-5-fluoropyrimidine: Similar in structure but with different substitution patterns, leading to distinct chemical properties and applications.
4,6-Dichloro-2-(3-fluorophenyl)pyrimidine: Another closely related compound with variations in the position of chlorine atoms.
2,4-Diamino-5-fluoropyrimidine: Contains amino groups instead of chlorine, resulting in different reactivity and biological activity.
Uniqueness
4,5-Dichloro-2-(3-fluorophenyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C10H5Cl2FN2 |
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Molecular Weight |
243.06 g/mol |
IUPAC Name |
4,5-dichloro-2-(3-fluorophenyl)pyrimidine |
InChI |
InChI=1S/C10H5Cl2FN2/c11-8-5-14-10(15-9(8)12)6-2-1-3-7(13)4-6/h1-5H |
InChI Key |
CWSINOWPFMBMPX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NC=C(C(=N2)Cl)Cl |
Origin of Product |
United States |
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